![molecular formula C8H13N3O B2425728 1-(1,2-Oxazol-3-ylmethyl)piperazine CAS No. 885952-54-5](/img/structure/B2425728.png)
1-(1,2-Oxazol-3-ylmethyl)piperazine
Overview
Description
1-(1,2-Oxazol-3-ylmethyl)piperazine (abbreviated as OPMP) is an organic compound belonging to the oxazole class of heterocyclic compounds. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. OPMP is a versatile building block that can be used in a variety of reactions, including the synthesis of heterocyclic compounds and the preparation of functionalized derivatives. OPMP is a versatile and important compound due to its ability to undergo a variety of reactions, including nucleophilic substitution, condensation, and cyclization reactions.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
1-(1,2-Oxazol-3-ylmethyl)piperazine derivatives, such as those synthesized by Kumar et al. (2017), have shown promise in antidepressant and antianxiety activities. These derivatives were created through Claisen Schmidt condensation and tested in behavioral tests on mice, demonstrating significant pharmacological potential (Kumar et al., 2017).
Antitumor Activity
Compounds involving 1-(1,2-Oxazol-3-ylmethyl)piperazine, like those researched by Al-Soud and Al-Masoudi (2004), were evaluated for their DNA affinity and antitumor activity. These compounds, including various 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines, showed promising results in this regard (Al-Soud & Al-Masoudi, 2004).
Anticonvulsant Properties
Aytemir et al. (2010) investigated new kojic acid derivatives containing substituted piperazine derivatives for their anticonvulsant potential. They found that certain compounds, such as those containing 1-(1,2-Oxazol-3-ylmethyl)piperazine, showed effectiveness against seizures without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).
Antibacterial and Antifungal Activities
Organotin(IV) derivatives involving 1-(1,2-Oxazol-3-ylmethyl)piperazine, as explored by Shaheen et al. (2018), exhibited significant antibacterial and antifungal activities, alongside cytotoxic activity against ovarian cancer cells. These findings suggest a broad spectrum of biomedical applications for these compounds (Shaheen et al., 2018).
properties
IUPAC Name |
3-(piperazin-1-ylmethyl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-12-10-8(1)7-11-4-2-9-3-5-11/h1,6,9H,2-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMTXOUUYNPWLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Oxazol-3-ylmethyl)piperazine |
Synthesis routes and methods
Procedure details
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